4,5-Dihydro-1,4-benzoxazepin-3(2H)-one is a heterocyclic compound featuring a benzoxazepine structure. This compound is characterized by its fused benzene and azepine rings, with a carbonyl group at the 3-position. It has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer properties and modulation of ion channels.
4,5-Dihydro-1,4-benzoxazepin-3(2H)-one belongs to the class of benzoxazepines, which are known for their diverse pharmacological activities. This class includes compounds that exhibit properties such as anti-inflammatory, analgesic, and antitumor effects.
The synthesis of 4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be achieved via several methodologies:
The polymer-assisted method allows for a straightforward generation of diverse libraries of compounds without the need for protecting groups. The reaction conditions often include mild temperatures and inert atmospheres to ensure high yields and purity .
The molecular structure of 4,5-dihydro-1,4-benzoxazepin-3(2H)-one includes:
The compound's molecular formula is , with a molecular weight of approximately 222.20 g/mol.
4,5-Dihydro-1,4-benzoxazepin-3(2H)-one can participate in various chemical reactions:
The reactions are typically performed under controlled conditions to ensure selectivity and yield. For instance, microwave-assisted methods have been employed to accelerate reaction times and improve product yields .
The mechanism of action for 4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves interaction with specific biological targets such as ion channels or enzymes:
Studies indicate that modifications in the molecular structure can significantly alter its biological activity, emphasizing the importance of structure-activity relationships in drug design .
Relevant data on solubility and stability are crucial for practical applications in synthesis and formulation .
4,5-Dihydro-1,4-benzoxazepin-3(2H)-one has several applications in scientific research:
The core compound 4,5-dihydro-1,4-benzoxazepin-3(2H)-one (molecular formula: C₉H₉NO₂) belongs to the benzoxazepine class of fused heterocyclic systems [1]. Its IUPAC name defines a bicyclic architecture comprising:
Table 1: Core Structure and Common Derivatives
Compound Name | Molecular Formula | Molecular Weight | Key Substituents | |
---|---|---|---|---|
4,5-dihydro-1,4-benzoxazepin-3(2H)-one | C₉H₉NO₂ | 163.18 | Parent scaffold | |
7-benzoyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | C₁₆H₁₃NO₃ | 267.28 | C7 benzoyl group | |
4-(3-methoxybenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | C₁₇H₁₇NO₃ | 283.33 | N4-(3-methoxybenzyl) substitution | |
7-amino-4-methyl-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | C₁₀H₁₂N₂O₂ | 192.22 | C7 amino, N4 methyl | |
4-(1,3-benzodioxol-5-ylmethyl)-7-bromo- derivative | Not specified | Not specified | N4-substituted, C7 bromo | [3] [6] [7] |
Benzoxazepines emerged as synthetically accessible pharmacophores in the 1970s, with early studies revealing their complex reactivity and synthetic challenges. Seminal work by Huckle et al. (1972) documented unexpected ring cleavage during N-alkylation attempts, highlighting the scaffold’s sensitivity to reaction conditions . This discovery spurred methodological refinements, including:
The 1990s saw targeted derivatization to enhance bioavailability and target affinity, exemplified by 7-amino-4-methyl derivatives designed to improve blood-brain barrier penetration [7]. Contemporary medicinal chemistry leverages commercial accessibility, with suppliers like Molport and ChemDiv offering analogs (e.g., 7-benzoyl and N3-methoxybenzyl variants) as building blocks for high-throughput screening [2] [3]. This evolution transformed benzoxazepines from chemical curiosities to validated frameworks in kinase inhibitor and CNS drug development.
The scaffold’s versatility enables precise modulation of pharmacological properties through rational substitution:
Table 2: Commercially Available Building Blocks for Drug Discovery
Supplier | Catalog ID | Substitution Pattern | Delivery Formats | |
---|---|---|---|---|
ChemDiv | BB57-4980 | 7-benzoyl | 1mg–50mg dry powder; 10mM DMSO solutions | |
Selleck Chemicals | EVT-2798948 | 4-(3-methoxybenzyl) | Custom vials; 96-tube racks | |
Molport | BMLF scaffold | Unsubstituted core with 5 analogs | Building blocks for combinatorial libraries | |
Santa Cruz Biotechnology | sc-493337 | 4-(1,3-benzodioxol-5-ylmethyl)-7-bromo | 5mg quantities for targeted synthesis | [2] [3] [6] |
Industrial synthesis employs scalable methodologies:
Challenges in regioselectivity (e.g., C7 vs. C9 functionalization) are mitigated through orthogonal protection, while ring strain necessitates mild cyclization conditions to prevent dimerization [8]. These innovations position benzoxazepinones as critical tools for developing proteolysis-targeting chimeras (PROTACs) and GPCR modulators.
Table 3: Representative Derivatives and Applications
Derivative | Therapeutic Area | Biological Activity | Structural Advantage | |
---|---|---|---|---|
7-amino-4-methyl- (VC4740229) | CNS disorders | Enhanced BBB permeability | Amino group for salt formation; Methyl for metabolic stability | |
4-(3-methoxybenzyl)- (EVT-2798948) | Oncology/Inflammation | Target protein interaction | Methoxybenzyl for hydrophobic pocket binding | |
7-benzoyl- (BB57-4980) | Kinase inhibition | H-bond acceptor capacity | Benzoyl for π-stacking with catalytic lysine | [3] [7] [8] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3